molecular formula C20H18N2O3S2 B2720202 N-benzyl-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 303026-19-9

N-benzyl-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Cat. No. B2720202
CAS RN: 303026-19-9
M. Wt: 398.5
InChI Key: GUZSUMLLPRNBBS-GZTJUZNOSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a benzyl group, a methoxyphenyl group, and an acetamide group. These groups contribute to the overall properties of the compound.

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial Properties

Research on derivatives related to this compound has shown significant antimicrobial activity. A novel series of thiazolidinone derivatives has been synthesized, demonstrating excellent activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Aspergillus fumigatus and Candida albicans. These compounds have also shown promising cytotoxic activities in vitro, highlighting their potential as antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).

Anticancer Potential

The synthesis and evaluation of thiazolidin-4-one derivatives, incorporating the structure similar to the compound of interest, have shown potential anticancer properties. The anticancer activity evaluation of these derivatives emphasizes their significance in the development of new therapeutic agents targeting various cancer cell lines. These findings suggest a promising avenue for further research into the use of such compounds in cancer treatment strategies (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Mechanism of Action

While the specific mechanism of action for this compound is not available, a study has shown that similar compounds can act as inhibitors for EGFR and VEGFR-2 proteins, which are associated with the progression of triple-negative breast cancer .

properties

IUPAC Name

N-benzyl-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-25-16-9-7-14(8-10-16)11-17-19(24)22(20(26)27-17)13-18(23)21-12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,21,23)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZSUMLLPRNBBS-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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